2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mildly basic conditions, which helps to preserve the integrity of the peptide being synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the reaction of fluorenylmethoxycarbonyl chloride with the corresponding amino acid or peptide. The reaction is usually carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.
Substitution: Reagents like sodium azide and isobutoxycarbonyl chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, exposing the amino group for further reactions .
Scientific Research Applications
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to protect amino groups.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid primarily involves the protection of amino groups during chemical synthesis. The Fmoc group is attached to the amino group, preventing it from reacting with other reagents. This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids to the growing peptide chain. The Fmoc group can be removed under mildly basic conditions, typically using piperidine, to expose the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected compound used in peptide synthesis.
(2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid: Similar in structure and used for similar applications.
(2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid: Another Fmoc-protected compound with applications in peptide synthesis.
Uniqueness
What sets 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid apart is its specific structure, which makes it particularly effective in protecting amino groups during peptide synthesis. Its ability to be removed under mildly basic conditions without affecting the peptide chain is a significant advantage over other protecting groups .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-11-5-6-15-12-25(13-21(15)20)24(28)29-14-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-11,22H,12-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIITGNWUNQVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993322-54-5 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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